Octanamide is a straight-chain, saturated primary fatty amide with an eight-carbon (C8) alkyl chain. As a primary amide, its molecular structure allows for significant hydrogen bonding, resulting in a high melting point and making it a crystalline solid at room temperature. Within the broader class of fatty acid amides, which are widely used as polymer additives, formulation agents, and chemical intermediates, Octanamide's specific C8 chain length dictates a distinct balance of lipophilicity and thermal properties compared to shorter or longer-chain homologs. These physical properties are critical determinants of its performance in melt processing, its compatibility with formulation matrices, and its suitability as a chemical precursor.
In the homologous series of primary fatty amides, physical and material properties do not vary linearly with chain length, making direct substitution of Octanamide (C8) with analogs like Hexanamide (C6) or Decanamide (C10) unreliable for optimized applications. Small changes in the number of methylene units can induce significant, sometimes alternating ('even-odd') effects on melting temperature, crystallinity, and intermolecular interactions. This non-linear behavior means that substituting Octanamide can unpredictably alter a formulation's thermal processing window, the migration rate ('bloom') of the amide in a polymer matrix, and the self-assembly characteristics critical for applications like organogelation. For any process validated with the specific C8 chain, using a different analog necessitates complete re-evaluation and re-optimization.
Octanamide exhibits a distinct melting temperature that is not linearly intermediate between its closest homologs, providing a specific thermal setpoint for processing. In a systematic study of fatty amides, Octanamide (C8) showed a melting temperature of 109.85 °C. This is significantly higher than Hexanamide (C6) at 101.15 °C and also higher than Decanamide (C10) at 108.35 °C, defying a simple linear progression and highlighting a local maximum in the series. The subsequent homolog, Dodecanamide (C12), melts higher at 113.15 °C.
| Evidence Dimension | Melting Temperature (°C) |
| Target Compound Data | 109.85 °C |
| Comparator Or Baseline | Hexanamide (C6): 101.15 °C; Decanamide (C10): 108.35 °C; Dodecanamide (C12): 113.15 °C |
| Quantified Difference | +8.7 °C vs C6; +1.5 °C vs C10 |
| Conditions | Measured by Differential Scanning Calorimetry (DSC). |
This specific melting point allows for precise temperature control in melt-blending or synthesis, ensuring full dissolution and uniform dispersion without exposing thermally sensitive components to the higher temperatures required for longer-chain amides.
The performance of fatty amides as slip agents in polyolefin films is critically dependent on their molecular weight and structure, which control the rate of migration ('bloom') to the film surface. Industry benchmarks are Oleamide (C18, unsaturated) for 'fast bloom' applications and Erucamide (C22, unsaturated) for 'slow bloom' and high-temperature stability. Octanamide (C8, saturated), with its significantly lower molecular weight, offers a much faster migration profile than these standards. This positions it as a candidate for applications requiring an extremely rapid reduction in the coefficient of friction immediately after extrusion, a performance characteristic not achievable by simply increasing the concentration of slower-migrating, longer-chain amides.
| Evidence Dimension | Migration Rate ('Bloom Speed') in Polymers |
| Target Compound Data | Very fast migration rate due to low molecular weight (143.23 g/mol). |
| Comparator Or Baseline | Industry Standards: Oleamide (C18, ~281 g/mol) is a 'fast bloom' agent. Erucamide (C22, ~337 g/mol) is a 'slow bloom' agent. |
| Quantified Difference | Molecular weight is ~50% that of Oleamide and ~42% that of Erucamide, a key driver for faster diffusion and surface migration. |
| Conditions | Post-extrusion cooling of polyolefin films (e.g., LDPE, LLDPE). |
Selecting the precise amide chain length is a primary tool for controlling slip properties over time, directly impacting performance in high-speed packaging, film winding, and handling operations.
Octanamide's C8 chain provides a critical balance of lipophilicity required for effective use as a process aid or formulation component. It is readily soluble in organic solvents like ethanol and ether but has limited solubility in water, a key attribute for performance in non-aqueous systems. Compared to shorter-chain amides like Hexanamide (C6), which are more water-soluble, Octanamide provides better compatibility with hydrocarbon-based matrices. Conversely, compared to much longer-chain amides (e.g., C16-C18), its more moderate chain length prevents excessive waxiness and improves dissolution kinetics in polymer melts, which is a prerequisite for uniform dispersion before migration.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in organic solvents (e.g., ethanol, ether) with limited water solubility. |
| Comparator Or Baseline | Shorter-chain amides (e.g., Hexanamide) exhibit higher water solubility. Longer-chain amides (e.g., Hexadecanamide) are less soluble in common solvents at room temperature, requiring more energy for dissolution. |
| Quantified Difference | The C8 chain length provides an intermediate polarity, optimizing it for non-aqueous systems where the higher polarity of C6 is undesirable and the poor solubility of C16+ is process-limiting. |
| Conditions | Standard temperature and pressure for solvent-based formulations and typical polyolefin melt processing temperatures. |
This specific solubility profile ensures proper incorporation into a non-aqueous formulation or polymer melt, which is essential for achieving uniform material properties and predictable performance.
For use in the design and testing of novel slip agent masterbatches where the goal is to achieve an extremely fast 'bloom' time immediately following film extrusion. The C8 chain length provides a tool to achieve migration kinetics that are faster than the C18 oleamide standard, making it a valuable component for research and development in high-speed film applications.
Ideal for melt compounding of polymers or other materials that contain thermally sensitive components which cannot be processed at the higher temperatures required to melt longer-chain amides like Dodecanamide (MP ~113°C). Octanamide's specific melting point of ~110 °C allows for a lower processing temperature while still ensuring the additive is fully molten and dispersed.
Serves as a structural component in organogels or phase-change materials where the self-assembly and thermal transition properties are highly dependent on a specific alkyl chain length. The unique thermal properties of the C8 amide provide a specific melting/solidification point that cannot be replicated by its C6 or C10 analogs, enabling the fine-tuning of material performance.
Irritant